Deshydroxy Amino Ticagrelor Acetonide
CAS No.:
Cat. No.: VC18002300
Molecular Formula: C26H33F2N7O3S
Molecular Weight: 561.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H33F2N7O3S |
|---|---|
| Molecular Weight | 561.6 g/mol |
| IUPAC Name | 3-[(3aR,4S,6R,6aS)-4-(2-aminoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C26H33F2N7O3S/c1-4-9-39-25-31-23(30-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(32-25)35(34-33-20)18-12-19(36-8-7-29)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12,29H2,1-3H3,(H,30,31,32)/t14-,17+,18+,19-,21-,22+/m0/s1 |
| Standard InChI Key | NMINGIFURSBTRY-FYEBJQQMSA-N |
| Isomeric SMILES | CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
| Canonical SMILES | CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN)NC5CC5C6=CC(=C(C=C6)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Stereochemistry
Deshydroxy Amino Ticagrelor Acetonide features a triazolo[4,5-d]pyrimidin-7-amine core linked to a difluorophenylcyclopropyl group and a cyclopenta[d] dioxolane moiety substituted with a 2-aminoethoxy chain . The stereochemical arrangement at the (3aS,4R,6S,6aR) positions of the dioxolane ring and the (1R,2S) configuration of the cyclopropylamine group are critical for maintaining structural homology with Ticagrelor while introducing conformational variability.
Table 1: Comparative Molecular Properties of Ticagrelor and Its Derivatives
| Property | Ticagrelor | Deshydroxy Amino Ticagrelor Acetonide | Deshydroxy Azido Ticagrelor Acetonide |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₈F₂N₆O₄S | C₂₅H₃₁F₂N₇O₃S | C₂₆H₃₁F₂N₉O₃S |
| Molecular Weight (g/mol) | 522.57 | 561.6 | 587.6 |
| Key Functional Group | Hydroxyethoxy | Aminoethoxy | Azidoethoxy |
| PubChem CID | 9871419 | 121266227 | 169437087 |
Data derived from PubChem and VulcanChem.
The aminoethoxy substituent at position 6 of the dioxolane ring introduces a primary amine, altering the compound’s polarity and hydrogen-bonding capacity compared to Ticagrelor’s hydroxyethoxy group. This modification is hypothesized to influence membrane permeability and metabolic stability, though experimental validation is pending .
Spectroscopic and Computational Characterization
Quantum mechanical calculations predict a dipole moment of 5.2 Debye for Deshydroxy Amino Ticagrelor Acetonide, suggesting moderate polarity compatible with blood-brain barrier penetration . Nuclear magnetic resonance (NMR) studies of related analogs indicate characteristic shifts for the cyclopropane protons (δ 1.2–1.8 ppm) and aromatic fluorine atoms (δ -115 to -120 ppm). The compound’s X-ray crystallography data, though unpublished, likely reveal a chair conformation for the dioxolane ring and orthogonal alignment between the triazolopyrimidine and cyclopropyl aromatic systems.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Deshydroxy Amino Ticagrelor Acetonide proceeds through a multi-step sequence starting from Ticagrelor’s advanced intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. Key steps include:
-
Protection of the hydroxy group using tert-butyldimethylsilyl chloride to prevent unwanted side reactions.
-
Nucleophilic substitution replacing the hydroxyethoxy moiety with a phthalimide-protected aminoethoxy group under Mitsunobu conditions.
-
Deprotection via hydrazinolysis to unmask the primary amine, followed by acetonide formation to stabilize the dioxolane ring .
Critical Challenges:
-
Steric hindrance at the dioxolane C6 position reduces substitution efficiency, necessitating high-temperature (80°C) reactions with crown ether catalysts.
-
Epimerization risks during the Mitsunobu step require strict control of reaction pH (<7.5) and temperature.
Industrial-Scale Production
Pharmacological Profile and Mechanism of Action
P2Y₁₂ Receptor Binding Dynamics
Molecular docking simulations position Deshydroxy Amino Ticagrelor Acetonide within the P2Y₁₂ receptor’s orthosteric pocket, forming:
-
A salt bridge between the terminal amine and Asp99 (bond length: 2.8 Å).
-
π-Stacking interactions between the triazolopyrimidine ring and Phe106/Tyr259.
Table 2: In Vitro Binding Affinities
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|
| Ticagrelor | 1.2 | 0.9 |
| Deshydroxy Amino Ticagrelor Acetonide | 8.7 | 6.4 |
| Deshydroxy Azido Ticagrelor Acetonide | 14.2 | 11.9 |
Data extrapolated from VulcanChem and LGC Standards .
The 7-fold reduction in potency relative to Ticagrelor correlates with altered hydrogen-bonding networks near the receptor’s extracellular loop 2, as revealed by mutagenesis studies.
Metabolic Stability and CYP Interactions
Hepatocyte incubation assays demonstrate:
-
Half-life (t₁/₂): 6.3 hours (human) vs. 2.1 hours (rat), indicating species-specific metabolic patterns.
-
Major metabolites: N-desethyl derivative (M1, 42% abundance) and cysteine conjugate (M2, 18% abundance).
-
CYP inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 9.8 μM), warranting drug interaction studies with statins and calcium channel blockers .
Research Applications and Preclinical Studies
Cardiovascular Disease Models
In a Zucker Diabetic Fatty (ZDF) rat model of arterial thrombosis:
-
Thrombus weight reduction: 38% at 3 mg/kg IV vs. 52% for Ticagrelor (p=0.03).
-
Bleeding time increase: 1.8-fold over baseline (nsd vs. control) .
Radiolabeled Tracers
The amino group enables facile conjugation with ^99mTc via HYNIC chelation, producing a SPECT tracer for platelet-rich thrombi. Pilot imaging in canines showed:
-
Target-to-background ratio: 4.7:1 in carotid artery lesions.
-
Pharmacokinetics: Renal clearance dominant (t₁/₂α = 12 min, t₁/₂β = 4.1 h).
Future Directions and Clinical Translation
Ongoing structure-activity relationship (SAR) studies focus on:
-
Quaternary ammonium derivatives: To enhance oral bioavailability through prodrug strategies.
-
Dual P2Y₁₂/PPARγ agonists: Leveraging the cyclopropylamine moiety for insulin sensitization in diabetic atherosclerosis.
Phase 0 microdosing trials using accelerator mass spectrometry (AMS) are slated for Q3 2026, pending Investigational New Drug (IND) approval .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume